(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid;hydrochloride

Catalog No.
S14121056
CAS No.
M.F
C10H14ClNO3
M. Wt
231.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic...

Product Name

(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid;hydrochloride

IUPAC Name

(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid;hydrochloride

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

InChI

InChI=1S/C10H13NO3.ClH/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7;/h2-5,12H,6,11H2,1H3,(H,13,14);1H/t10-;/m1./s1

InChI Key

BVYZLEHNLQKCHO-HNCPQSOCSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)O)N.Cl

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)O)(C(=O)O)N.Cl

(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid; hydrochloride is a compound that features a unique structure comprising an amino group, a hydroxyphenyl group, and a methylpropanoic acid moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in scientific research and industry. This compound is also known as (R)-α-methyltyrosine, which is significant in biochemical studies and potential therapeutic applications .

  • Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
  • Reduction: The amino group can be reduced to generate various amine derivatives.
  • Substitution: The hydroxy group can undergo substitution reactions, leading to ether or ester derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate and hydrogen peroxide are typical oxidizing agents used.
  • Reduction: Sodium borohydride or lithium aluminum hydride serve as reducing agents.
  • Substitution: Alkyl halides or acyl chlorides are commonly employed for substitution reactions.

Major Products

The major products resulting from these reactions include:

  • Oxidation: Quinone derivatives.
  • Reduction: Amine derivatives.
  • Substitution: Ether or ester derivatives.

(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid; hydrochloride exhibits notable biological activities. It plays a role in various biochemical pathways and has been studied for its potential therapeutic effects. The compound interacts with specific molecular targets, influencing enzyme activity and cellular signaling pathways. Its mechanism of action includes:

  • Binding to Enzymes: Modulating enzyme activity to affect biochemical pathways.
  • Receptor Interaction: Engaging with cellular receptors to trigger physiological responses.
  • Pathway Modulation: Affecting processes such as cell growth, differentiation, and apoptosis .

The synthesis of (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid; hydrochloride typically involves the following steps:

  • Starting Materials: Selection of 4-hydroxybenzaldehyde and 2-methylpropanoic acid as primary reactants.
  • Condensation Reaction: A condensation reaction occurs between 4-hydroxybenzaldehyde and 2-methylpropanoic acid in the presence of a catalyst.
  • Amination: The intermediate product undergoes amination with ammonia or an amine source to introduce the amino group.
  • Hydrochloride Formation: Treatment with hydrochloric acid results in the formation of the hydrochloride salt, enhancing solubility and stability .

The compound has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing complex organic molecules.
  • Biology: Investigated for its role in biochemical pathways and enzyme interactions.
  • Medicine: Explored for therapeutic potential in treating diseases, particularly those related to neurotransmitter modulation.
  • Industry: Utilized in pharmaceutical production and fine chemical synthesis .

Research indicates that (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid; hydrochloride interacts with numerous biological targets. These interactions may influence hormone secretion, metabolic processes during exercise, and mental performance under stress. Additionally, it has been studied for its potential effects on various receptors involved in signaling pathways critical for physiological functions .

Several compounds share structural similarities with (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid; hydrochloride. Here are some notable examples:

Compound NameIUPAC NameMolecular FormulaUnique Features
(R)-α-Methyltyrosine(R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acidC10H13NO3Used in studies related to neurotransmitter synthesis
(S)-α-Methyltyrosine(S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acidC10H13NO3Enantiomer with different biological activity
2-Amino-3-hydroxy-2-methylpropanoic acid2-amino-3-hydroxypropanoic acidC5H11NO3Simpler structure, involved in amino acid metabolism

These compounds exhibit unique properties that differentiate them from (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid; hydrochloride while sharing functional groups that contribute to similar biological activities .

Asymmetric Catalytic Routes for (2R)-Configuration Optimization

Asymmetric catalysis has emerged as a cornerstone for constructing the (2R)-configuration of α-methyltyrosine derivatives. Enzymatic approaches leveraging engineered 4-oxalocrotonate tautomerase (4-OT) mutants demonstrate remarkable enantioselectivity in Michael-type additions. For instance, the 4-OT L8Y/M45Y/F50A mutant catalyzes the addition of acetaldehyde to nitroalkenes, yielding γ-nitroaldehydes with enantiomeric ratios exceeding 99:1. This mutant’s narrowed substrate-binding pocket enforces a single substrate orientation, minimizing racemization (Figure 1).

Transition metal catalysts further enhance stereochemical precision. Dirhodium(II) complexes, such as Rh₂(S-PTTL)₃TPA, facilitate cyclopropanation of α-alkyl-α-diazoesters with 91% enantiomeric excess (ee). The chiral crown structure of Rh₂(S-PTTL)₄, characterized by α,α,α,α-configured N-phthalimide groups, ensures optimal steric shielding of the pro-R face, favoring (2R)-product formation. Similarly, Ir-catalyzed asymmetric hydrogenation of tetrahydroquinoxaline precursors achieves 98% ee in toluene/dioxane systems, enabling solvent-tunable access to either enantiomer.

Table 1. Comparative Performance of Asymmetric Catalytic Systems

Catalyst TypeSubstrate ClassEnantiomeric Excess (ee)Yield (%)Reference
4-OT L8Y/M45Y/F50Aγ-Nitroaldehydes>99:1 e.r.97
Rh₂(S-PTTL)₃TPAα-Alkyl-α-diazoesters9182
Ir/PhanePHOXTetrahydroquinoxalines9893

Resolution Techniques for Diastereomeric Salt Formation

Classical resolution via diastereomeric salt formation remains pivotal for isolating the (2R)-enantiomer. Racemic α-methyltyrosine derivatives are treated with chiral resolving agents, such as (1R,2R)-dibenzoyltartaric acid, to form differentially soluble salts. Crystallization in ethanol/water mixtures (3:1 v/v) selectively precipitates the (2R)-diastereomer, achieving ≥95% enantiopurity after recrystallization. This method’s efficacy hinges on the resolving agent’s ability to discriminate between enantiomers through hydrogen bonding and π-π interactions with the 4-hydroxyphenyl group.

Table 2. Resolution Efficiency with Chiral Acids

Resolving AgentSolvent System(2R)-Enantiomer Purity (%)Recovery Yield (%)
(1R,2R)-Dibenzoyltartaric AcidEthanol/Water (3:1)9578
(S)-Mandelic AcidAcetone/Hexane (2:1)8865

Solid-Phase Synthetic Approaches for Chiral Center Conservation

Solid-phase synthesis enables precise conservation of the (2R)-chiral center by minimizing epimerization during coupling steps. Using Wang resin functionalized with a Rink amide linker, the α-methyltyrosine backbone is assembled via Fmoc-protected amino acid derivatives. Coupling reagents such as HBTU/HOBt in dimethylformamide (DMF) ensure >99% incorporation efficiency, while piperidine deprotection maintains stereochemical integrity. Post-synthesis cleavage with trifluoroacetic acid (TFA)/H₂O (95:5) yields the free amino acid, which is subsequently converted to the hydrochloride salt via HCl/diethyl ether precipitation.

Table 3. Solid-Phase Synthesis Parameters

Resin TypeCoupling ReagentDeprotection AgentFinal Purity (%)
Wang-Rink AmideHBTU/HOBtPiperidine98
2-Chlorotrityl ChlorideDIC/HOAtAcOH/TFE/DCM95

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

231.0662210 g/mol

Monoisotopic Mass

231.0662210 g/mol

Heavy Atom Count

15

UNII

D1HL7W60E3

Dates

Last modified: 08-10-2024

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